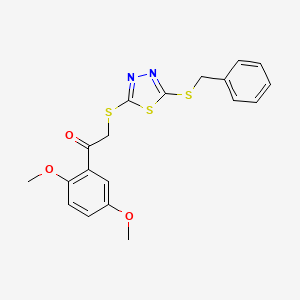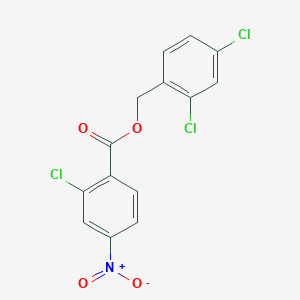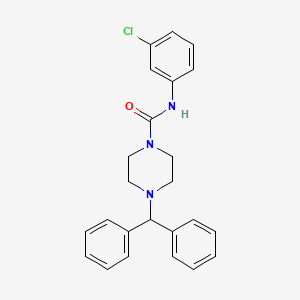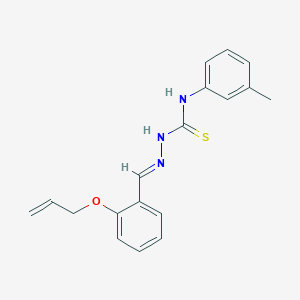
2-((4-Chlorobenzyl)oxy)-N'-(4-(dimethylamino)benzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-((4-Chlorobenzyl)oxy)-N’-(4-(diméthylamino)benzylidène)benzohydrazide est un composé organique qui a suscité l’intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé se caractérise par la présence d’un groupe chlorobenzyl, d’un groupe diméthylamino et d’un fragment benzohydrazide, qui contribuent à ses propriétés distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-((4-Chlorobenzyl)oxy)-N’-(4-(diméthylamino)benzylidène)benzohydrazide implique généralement la réaction de l’alcool 4-chlorobenzylique avec la benzohydrazide en présence d’un catalyseur approprié. Les conditions réactionnelles comprennent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction. L’intermédiaire résultant est ensuite mis en réaction avec le 4-(diméthylamino)benzaldéhyde pour former le produit final .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l’approche générale impliquerait la mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température et le choix du solvant, afin de garantir un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 2-((4-Chlorobenzyl)oxy)-N’-(4-(diméthylamino)benzylidène)benzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe chlorobenzyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l’oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme l’hydroxyde de sodium pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l’utilisation de solvants appropriés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l’oxydation peut produire des oxydes de chlorobenzyl, tandis que la réduction pourrait produire des dérivés d’alcool de chlorobenzyl.
Applications de la recherche scientifique
La 2-((4-Chlorobenzyl)oxy)-N’-(4-(diméthylamino)benzylidène)benzohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2-((4-Chlorobenzyl)oxy)-N’-(4-(dimethylamino)benzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 2-((4-Chlorobenzyl)oxy)-N’-(4-(diméthylamino)benzylidène)benzohydrazide implique son interaction avec des cibles moléculaires spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l’inhibition de la croissance microbienne ou l’induction de la mort cellulaire dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[(E)-({2-[(4-Chlorobenzyl)oxy]benzoyl}hydrazono)méthyl]-2-éthoxyphényl 4-éthoxybenzoate
- (4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phénoxy)acide acétique
Unicité
La 2-((4-Chlorobenzyl)oxy)-N’-(4-(diméthylamino)benzylidène)benzohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des activités biologiques différents, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Numéro CAS |
769156-15-2 |
|---|---|
Formule moléculaire |
C23H22ClN3O2 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H22ClN3O2/c1-27(2)20-13-9-17(10-14-20)15-25-26-23(28)21-5-3-4-6-22(21)29-16-18-7-11-19(24)12-8-18/h3-15H,16H2,1-2H3,(H,26,28)/b25-15+ |
Clé InChI |
DJLVYGRGMKGUDI-MFKUBSTISA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12018482.png)

![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018501.png)

![4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12018524.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12018527.png)

![6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12018532.png)

![2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B12018543.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018558.png)

